Thymol isobutyrate

Description

Contextualization within Monoterpenoid Ester Chemistry

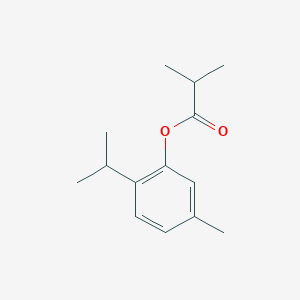

Monoterpenoid esters are a class of natural compounds formed by the reaction of a monoterpene alcohol with a carboxylic acid. Thymol (B1683141) isobutyrate, with its chemical formula C14H20O2, fits within this classification. nist.gov It is structurally defined as the 2-methylpropanoate (B1197409) ester of 5-methyl-2-(1-methylethyl)phenol. chemspider.com The study of such esters is crucial for understanding the chemical diversity and biosynthetic capabilities of plants. The presence of the isobutyrate group modifies the physicochemical properties of the parent thymol molecule, influencing its volatility and solubility. biocrick.com

Natural Occurrence and Biosynthetic Pathways of Thymol Isobutyrate

This compound has been identified as a natural constituent in several plant species, often co-occurring with thymol and other related derivatives.

This compound has been isolated from a variety of botanical sources, highlighting its distribution across different plant families.

Inula helenium : While studies on Inula helenium (elecampane) have primarily focused on other thymol derivatives like 10-isobutyryloxy-8,9-epoxy-thymol isobutyrate, the presence of thymol itself suggests a potential for the formation of this compound within the plant's metabolic pathways. nih.govznaturforsch.comuobaghdad.edu.iqresearchgate.netresearchgate.net

Blumea lanceolaria : The essential oil from the root of Blumea lanceolaria has been found to contain a significant amount of this compound, accounting for 29.23% of the total components. nih.gov

Pulicaria mauritanica : Research on the genus Pulicaria has led to the isolation of various thymol derivatives. nih.gov While not explicitly detailed in the provided search results, the chemical profile of this genus makes it a plausible source.

Carpesium cernuum : The essential oil from the roots of Carpesium cernuum contains thymyl isobutyrate as a notable constituent, with concentrations around 9%. mdpi.commdpi.com

Table 1: Botanical Sources of this compound

| Botanical Source | Plant Part | Reported Concentration |

|---|---|---|

| Blumea lanceolaria | Root | 29.23% |

| Carpesium cernuum | Root | ~9% |

The biosynthesis of this compound is intrinsically linked to the synthesis of its precursor, thymol. The formation of thymol in plants like thyme and oregano begins with the cyclization of geranyl diphosphate (B83284) to γ-terpinene. nih.govnih.gov This is followed by oxidation steps involving cytochrome P450 enzymes to produce thymol. nih.govnih.gov It is hypothesized that this compound is then formed through an esterification reaction where thymol is coupled with isobutyric acid or a derivative thereof, a common biochemical transformation in plant secondary metabolism.

The characterization of this compound and its analogues from natural sources is typically achieved through chromatographic and spectroscopic methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying these compounds in essential oil mixtures. nih.govmdpi.com In addition to this compound, a variety of related thymol derivatives have been identified in plants. For instance, in Carpesium divaricatum, compounds such as 9-isobutyryloxythymyl isobutyrate and 10-isobutyryloxy-8,9-epoxythymyl isobutyrate have been found, showcasing the structural diversity of thymol esters in nature. researchgate.net Similarly, root cultures of Inula helenium have yielded complex thymol derivatives like 10-isobutyryloxy-8,9-epoxy-thymol isobutyrate. nih.govznaturforsch.com

Table 2: Examples of Naturally Occurring Thymol Derivatives

| Compound Name | Botanical Source |

|---|---|

| 10-isobutyryloxy-8,9-epoxy-thymol isobutyrate | Inula helenium |

| 10-isobutyryloxy-6-methoxy-8,9-epoxy-thymol isobutyrate | Inula helenium |

| 9-isobutyryloxythymyl isobutyrate | Carpesium divaricatum |

| 10-isobutyryloxy-8,9-didehydrothymyl isobutyrate | Carpesium divaricatum |

Structural Relationship to Thymol and Other Derivatives

This compound is a direct ester derivative of thymol. Thymol itself is a monoterpenoid phenol, with the chemical name 2-isopropyl-5-methylphenol. nih.govwikipedia.org The core structure consists of a benzene (B151609) ring substituted with a hydroxyl group, an isopropyl group, and a methyl group. In this compound, the hydrogen of the phenolic hydroxyl group is replaced by an isobutyryl group (-COCH(CH3)2). nist.gov This structural modification from an alcohol to an ester significantly alters its chemical properties, such as polarity and volatility. scispace.com Other derivatives found in nature often involve further modifications to the thymol backbone, including hydroxylation, methoxylation, and the formation of epoxides, in addition to esterification with different acyl groups. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPVUEJWIFHSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969717 | |

| Record name | 5-Methyl-2-(propan-2-yl)phenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-67-2 | |

| Record name | Thymyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC21848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-(propan-2-yl)phenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Thymol Isobutyrate

Established Synthetic Routes for Thymol (B1683141) Isobutyrate Production

The production of thymol isobutyrate primarily relies on the direct esterification of thymol. This process involves forming an ester linkage between the phenolic hydroxyl group of thymol and the carboxyl group of isobutyric acid or its activated forms.

The synthesis of thymol esters, including this compound, can be achieved through several established chemical methods. One common approach involves the reaction of thymol with an acyl chloride (like isobutyryl chloride) or a carboxylic acid anhydride (B1165640) (isobutyric anhydride).

Three basic approaches are widely reported for the synthesis of thymol esters:

Acyl Chloride Method : This involves reacting thymol with a carboxylic acid chloride. The reaction is typically performed in a solvent like dichloromethane (B109758) (CH₂Cl₂), where the acid chloride solution is added to a mixture of thymol and a base, such as sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (Et₃N). mdpi.com

Carboxylic Anhydride Method : This method uses the corresponding carboxylic acid anhydride and thymol. The reaction can be conducted in a solution of triethylamine, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and CH₂Cl₂ as the solvent. mdpi.com Another variation uses pyridine (B92270) as both the solvent and the catalyst for the reaction between the anhydride and thymol. mdpi.com

Steglich Esterification : This technique is used for synthesizing a wide array of thymol esters. mdpi.com It involves dissolving thymol and the respective carboxylic acid in CH₂Cl₂. N,N′-dicyclohexylcarbodiimide (DCC) is added to activate the carboxylic acid group, and DMAP is employed as the catalyst. mdpi.com

Catalysts are crucial for enhancing the efficiency and selectivity of this compound synthesis. Both chemical and biological catalysts are employed.

Acid-Catalyzed Synthesis : Strong acids are often used to catalyze esterification. For instance, in the synthesis of various esters, concentrated sulfuric acid is a common catalyst added to the alcohol and carboxylic acid mixture. uakron.edu In other related syntheses of thymol, catalysts like compositions of sulfuric acid and aluminum chloride, or polyphosphoric acid and zinc chloride have been used. google.com

Enzyme-Catalyzed Synthesis : Biocatalysis, particularly using lipases, presents a green alternative for ester synthesis. The enzymatic synthesis of thymol esters has been explored in solvent-free systems to create promising hybrid molecules. mdpi.com For the synthesis of thymol octanoate (B1194180), a related ester, various lipases were tested, with Candida antarctica lipase (B570770) B (CALB) in its soluble form showing the highest activity. mdpi.com This enzymatic approach is noted for its potential for reuse in successive reaction cycles. mdpi.com

The conditions of the reaction significantly impact the yield and purity of the final product. Key factors include temperature, solvent, and reaction time.

For chemical synthesis , reactions involving acyl chlorides are often conducted at low temperatures, around 0 °C, to control reactivity. researchgate.net The choice of base, such as triethylamine or sodium hydroxide, also plays a critical role. mdpi.comresearchgate.net Reactions are typically monitored using techniques like thin-layer chromatography (TLC) to determine completion. researchgate.net

For enzyme-catalyzed synthesis , conditions are optimized to ensure enzyme stability and activity. In a study on thymol octanoate synthesis, the reaction was carried out at 50 °C for 24 hours with magnetic stirring in a solvent-free system. mdpi.com The molar ratio of reactants is also a critical parameter; an optimal thymol-to-acid molar ratio of 1:4 was found to maximize the conversion of thymol while maintaining lipase activity. mdpi.com

The table below summarizes various synthetic approaches for thymol esters.

Table 1: Summary of Synthetic Approaches for Thymol Esters| Method | Reagents | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|---|

| Acyl Chloride Method | Thymol, Acid Chloride | NaOH or Triethylamine | Dichloromethane | Common and versatile method. mdpi.com |

| Anhydride Method | Thymol, Acid Anhydride | Pyridine or Et₃N/DMAP | Pyridine or Dichloromethane | Effective for ester formation. mdpi.com |

| Steglich Esterification | Thymol, Carboxylic Acid | DCC/DMAP | Dichloromethane | Activates the carboxylic acid for reaction. mdpi.com |

| Enzyme-Catalyzed | Thymol, Carboxylic Acid | Lipase (e.g., CALB) | Solvent-Free | Green chemistry approach, high selectivity. mdpi.com |

Synthesis of Novel this compound Derivatives

To explore new structure-activity relationships, researchers have synthesized a variety of derivatives by modifying the thymol backbone either before or after esterification. These modifications include the introduction of other ester and ether groups or functionalization at different positions of the molecule.

A wide range of thymol derivatives has been created by modifying the phenolic hydroxyl group to form various esters and ethers. researchgate.net While the primary focus is often on synthesizing different esters from thymol, such as thymyl acetate (B1210297), thymyl benzoate (B1203000), and thymyl propionate (B1217596), these studies provide a blueprint for creating diverse isobutyrate derivatives. researchgate.netresearchgate.net

Ester Derivatives : A library of twenty thymyl esters was synthesized to investigate their properties, highlighting the focus on modifying the phenolic functionality. researchgate.net The synthesis of an acetic acid thymol ester has also been reported as a new derivative. mdpi.com

Ether Derivatives : The Williamson etherification is a standard procedure for synthesizing thymol ethers. nih.gov This involves reacting thymol with a suitable bromide in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a solvent such as N,N'-dimethylformamide (DMF). nih.gov A series of thymyl ethers have been synthesized by reacting thymol with various substituted α-chloro acetanilides. mdpi.com

The table below lists examples of synthesized thymol ester and ether derivatives.

Table 2: Examples of Synthesized Thymol Ester and Ether Derivatives| Derivative Type | Compound Name | Starting Materials | Reference |

|---|---|---|---|

| Ester | 2-isopropyl-5-methylphenylformate | Thymol | researchgate.net |

| Ester | 2-isopropyl-5-methylphenyl benzoate | Thymol | researchgate.net |

| Ester | Acetic acid thymol ester | Thymol | mdpi.com |

| Ether | 2-isopropoxy-1-isopropyl-4-methylbenzene | Thymol | researchgate.net |

| Ether | Thymol-based ether compounds | Thymol, various bromides | nih.gov |

Functionalization of the thymol structure at the isopropyl group (positions C-8, C-9, C-10) or on the aromatic ring creates a diverse set of derivatives. These modified thymols can then be esterified with isobutyric acid to produce novel this compound derivatives.

Naturally occurring and synthesized thymol derivatives show extensive functionalization:

Functionalization at C-8 and C-9 : Derivatives such as 8,9-didehydrothymyl-isobutyrate have been identified, indicating modification of the isopropyl side chain. researchgate.net

Functionalization at C-9 and C-10 : Complex esters like 9-isobutyryloxythymyl isobutyrate and 10-isobutyryloxy-8,9-epoxythymyl-isobutyrate have been found in essential oils, demonstrating multiple esterifications on the side chain. researchgate.net

Functionalization at C-7 and C-9 : A study on Ageratina adenophora led to the isolation of derivatives like 7,9-di-isobutyryloxy-8-methoxythymol, showcasing substitutions on both the benzylic carbon (C-7) and the isopropyl group (C-9). nih.gov

Aromatic Ring Functionalization : Research has demonstrated the introduction of an aldehyde group at the electron-rich para-position of thymol, which can be further derivatized. nih.gov Additionally, new water-soluble thymol derivatives have been synthesized by introducing a sulfonic acid group onto the aromatic ring. imist.ma

The table below details specific examples of functionalized this compound and related derivatives.

Table 3: Examples of Functionalized Thymol Derivatives| Compound Name | Position(s) Functionalized | Type of Functionalization | Source/Reference |

|---|---|---|---|

| 8,9-didehydrothymyl-isobutyrate | C-8, C-9 | Dehydrogenation | researchgate.net |

| 9-isobutyryloxythymyl isobutyrate | C-9 | Esterification (Isobutyrate) | researchgate.net |

| 10-isobutyryloxy-8,9-didehydrothymyl-isobutyrate | C-8, C-9, C-10 | Dehydrogenation, Esterification | researchgate.net |

| 10-isobutyryloxy-8,9-epoxythymyl-isobutyrate | C-8, C-9, C-10 | Epoxidation, Esterification | researchgate.net |

| 7,9-di-isobutyryloxy-8-methoxythymol | C-7, C-8, C-9 | Esterification, Methoxylation | nih.gov |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | C-7, C-8, C-9 | Formylation, Hydroxylation, Esterification | nih.gov |

Targeted Structural Modifications for Enhanced Bioactivity and Stability

The derivatization of thymol's phenolic hydroxyl group is a primary strategy for modulating its biological activity. nih.gov Converting this group into an ester, such as this compound, or an ether can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its interaction with biological targets. mdpi.comnih.gov These structural modifications are often aimed at increasing stability, improving antimicrobial potency, and broadening the spectrum of activity. nih.govmedicaljournalshouse.com

The esterification of thymol not only can enhance its bioactivity but also serves to protect the phenolic hydroxyl group, potentially reducing the compound's volatility and improving its stability under certain conditions. mdpi.com The hydrolysis of the ester bond in a biological system can allow for the gradual release of thymol, creating a prodrug effect. mdpi.com

Research into the structural modification of the thymol scaffold has yielded numerous derivatives with specifically enhanced properties. For example, introducing different functional groups to the thymol ring or altering the ester or ether linkage can lead to compounds with greater potency against pathogenic bacteria, including resistant strains like MRSA. nih.gov Studies have demonstrated that certain synthetic thymol ethers, where the phenolic proton is replaced by various substituted benzyl (B1604629) groups, exhibit significantly enhanced inhibitory activity against Helicobacter pylori. nih.gov Similarly, modifying the core structure of ciprofloxacin (B1669076) with thymol has been shown to produce derivatives with high antimicrobial potency against Gram-positive bacteria. mdpi.com

Another approach involves creating water-soluble derivatives to overcome the low aqueous solubility of thymol, which limits its applications. researchgate.net The synthesis of thymol sulfonic acid and its subsequent reaction with amines to form organic salts has produced water-soluble compounds with significantly enhanced antioxidant activity compared to the parent thymol. researchgate.netimist.ma These modifications highlight the versatility of the thymol structure as a template for developing new therapeutic agents. researchgate.net

Interactive Table: Impact of Structural Modifications on Thymol Derivatives Use the search bar to filter the table by derivative, modification, or activity.

Purification and Isolation Techniques for Synthetic Compounds

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, solvents, and by-products. researchgate.net The choice of method depends on the physical and chemical properties of the target compound, such as its volatility, solubility, and polarity.

A common initial step involves a liquid-liquid extraction process. researchgate.net For instance, after esterification, the reaction mixture is often diluted with an organic solvent, such as dichloromethane or ethyl acetate, and washed sequentially with aqueous solutions. researchgate.netresearchgate.net These washes can include a basic solution (e.g., sodium bicarbonate) to remove acidic starting materials or by-products, followed by brine to remove residual water before drying over an anhydrous agent like sodium sulfate (B86663). researchgate.net

Column Chromatography is a cornerstone technique for the purification of thymol esters. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, as a mobile phase (a solvent or solvent mixture) passes through it. researchgate.net For the purification of thymyl esters, a common mobile phase system is a gradient of hexane (B92381) and diethyl ether. researchgate.net The polarity of the solvent mixture is gradually increased to elute compounds of increasing polarity from the column. The progress of the separation is monitored by Thin Layer Chromatography (TLC). cabidigitallibrary.org

Distillation is employed when the target ester is volatile and has a boiling point significantly different from other components in the mixture. youtube.com This technique purifies the compound by heating the mixture to vaporize the ester, which is then condensed back into a liquid state and collected separately, leaving less volatile impurities behind. youtube.comorgsyn.org

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC (Prep-HPLC), is utilized for achieving very high levels of purity. nih.gov This method offers superior separation for complex mixtures. A recently developed Prep-HPLC protocol for isolating thymol from an essential oil utilized a methanol-water mobile phase to achieve a purity of 98.87%. nih.gov Such high-purity compounds are essential for accurate bioactivity testing and structural analysis.

The identity and purity of the final isolated compound are unequivocally confirmed through a combination of spectroscopic and chromatographic techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. nih.govnih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of thymol (B1683141) isobutyrate. By interacting with electromagnetic radiation, the molecule provides unique spectral fingerprints that reveal its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of thymol isobutyrate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the isobutyrate moiety, characteristic signals include a septet for the single methine proton and two doublets for the methyl groups. nih.gov The aromatic portion derived from thymol shows distinct signals corresponding to the protons on the benzene (B151609) ring, the isopropyl group, and the methyl group.

The ¹³C-NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. nih.gov The spectrum would clearly show the carbonyl carbon of the ester group, aromatic carbons, and the aliphatic carbons of the isopropyl and isobutyrate groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on characteristic shifts for thymol and isobutyrate moieties.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 115 - 150 |

| Isopropyl CH | ~3.0 (septet) | ~27 |

| Isobutyrate CH | ~2.83 (septet) nih.gov | ~34.2 nih.gov |

| Aromatic CH₃ | ~2.3 | ~21 |

| Isopropyl (CH₃)₂ | ~1.2 (doublet) | ~23 |

| Isobutyrate (CH₃)₂ | ~1.31 (doublet) nih.gov | ~19.0 nih.gov |

| Ester C=O | - | ~176 |

| Aromatic C-O | - | ~148 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. The compound has a molecular formula of C₁₄H₂₀O₂ and a molecular weight of approximately 220.31 g/mol . biocrick.comnist.gov

In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak ([M]⁺) at m/z 220. Subsequent fragmentation can occur through several pathways. A common fragmentation is the cleavage of the ester bond, leading to the loss of the isobutyryl group or the thymol group. Key fragments would include the isobutyryl cation at m/z 71 and the thymol cation at m/z 149 or 150. Another characteristic fragmentation is the loss of a neutral propene molecule (42 Da) via a McLafferty rearrangement from the isobutyrate group.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 220 | [C₁₄H₂₀O₂]⁺ (Molecular Ion) |

| 150 | [C₁₀H₁₄O]⁺ (Thymol radical cation) |

| 135 | [C₁₀H₁₄O - CH₃]⁺ (Loss of methyl from thymol moiety) |

| 71 | [C₄H₇O]⁺ (Isobutyryl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

The most prominent feature in the IR spectrum of this compound is a strong absorption band characteristic of the ester carbonyl (C=O) stretch, expected around 1740-1757 cm⁻¹. nih.gov Another key absorption is the C-O stretching vibration of the ester group, typically found in the 1260 cm⁻¹ region. Other bands include those for C-H stretching from the aliphatic (isopropyl, methyl) and aromatic groups, and C=C stretching vibrations within the aromatic ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2870-2960 | C-H Stretch | Aliphatic (Alkyl) |

| ~3030-3100 | C-H Stretch | Aromatic |

| ~1740-1757 | C=O Stretch nih.gov | Ester |

| ~1500-1600 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Ester |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as essential oils or reaction products, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Quantification of thymol derivatives can be achieved using analytical Reversed-Phase HPLC (RP-HPLC). biocrick.comnih.gov

Method development for this compound would typically involve a C18 stationary phase column, which is suitable for separating moderately nonpolar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. An isocratic or gradient elution could be employed to achieve optimal separation from other components. Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light. The method would be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

Table 4: Typical Parameters for an RP-HPLC Method for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 274 nm) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound, especially in the context of essential oil composition. sctunisie.orgiau.ir The compound is separated from other volatile components based on its boiling point and interaction with the stationary phase of a capillary column.

For quantification, a Flame Ionization Detector (FID) is commonly used due to its robust and linear response to hydrocarbons. For identification, GC is often coupled with a Mass Spectrometer (GC-MS). fupress.net The mass spectrometer provides fragmentation patterns for each separated component, allowing for positive identification by comparison to spectral libraries. The NIST WebBook reports a Kovats retention index of approximately 1458-1460 for thymyl isobutyrate on a non-polar column, which is a standardized value used for compound identification in GC. nist.gov

Table 5: Typical Parameters for a GC Method for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Non-polar capillary (e.g., HP-5MS, Rtx-1MS) researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., 60 °C to 280 °C at 5 °C/min) |

| Detector(s) | Flame Ionization (FID), Mass Spectrometry (MS) |

| Kovats Index (RI) | ~1458-1460 (non-polar column) nist.gov |

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for separating components of a mixture, identifying compounds, and assessing purity libretexts.org. While TLC has been employed in the synthetic process of thymol derivatives to monitor reaction progress and for the fractionation of extracts containing these compounds, specific, validated TLC methods dedicated to the purity assessment of isolated this compound are not extensively detailed in the available literature nih.gov.

In practice, a TLC method for assessing the purity of this compound would involve spotting a solution of the compound onto a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate mobile phase. The purity is determined by the presence of a single spot corresponding to this compound, with any additional spots indicating impurities. Visualization can be achieved under UV light or by using staining reagents libretexts.org. For related thymol compounds, a mobile phase consisting of a binary mixture like cyclohexane and ethyl acetate (B1210297), followed by derivatization with anisaldehyde-sulfuric acid, has been used nih.govresearchgate.net. A similar system could potentially be adapted and optimized for this compound.

The Retention factor (Rƒ) is a key parameter in TLC, and for thymol in certain systems, an Rƒ value of approximately 0.57 has been reported researchgate.net. The development of a robust TLC method for this compound would require systematic evaluation of different stationary and mobile phases to achieve optimal separation and a unique Rƒ value.

Spectrophotometric Determination Methods

Spectrophotometry is a quantitative measurement technique that assesses the concentration of a chemical substance by measuring the amount of light absorbed by a colored compound. These methods are often valued for their simplicity, speed, and sensitivity.

Theoretically, a spectrophotometric method for this compound could be developed. One possible approach would involve the hydrolysis of the ester bond to yield thymol, which could then be quantified using one of the established derivatization methods. However, this indirect approach would require careful optimization of the hydrolysis step to ensure complete conversion without degradation. The development of a direct method would necessitate finding a specific chromogenic reaction for the this compound molecule itself.

Analytical Method Validation for Robustness and Sensitivity

The validation of an analytical method is crucial to ensure its reliability, reproducibility, and accuracy for its intended purpose. Validation confirms that the method is suitable for providing meaningful and dependable data. Key parameters for validation include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness mdpi.comijpsr.com.

Given the lack of specific, published TLC and spectrophotometric methods for this compound, there is consequently no available data on the validation of such methods for this particular compound. However, the validation parameters for analytical methods developed for the parent compound, thymol, can serve as a benchmark for the performance characteristics that would be expected.

For example, a validated High-Performance Thin-Layer Chromatography (HPTLC) method for thymol demonstrated good linearity in a range of 10–2000 ng/band with a high determination coefficient (R²) of 0.9991 nih.gov. The sensitivity of this method was established with a Limit of Detection (LOD) of 10.31 ng/band and a Limit of Quantification (LOQ) of 30.93 ng/band nih.govmdpi.com. Similarly, validated spectrophotometric methods for thymol show linearity over specific concentration ranges (e.g., 0.25-10 μg/mL) and have reported LODs as low as 0.063 μg/mL uobaghdad.edu.iquobaghdad.edu.iq.

Robustness, which measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, is also a critical validation aspect. For a thymol HPTLC method, robustness was demonstrated by minimal variation in Rƒ values and low percentage coefficient of variation (%CV) when parameters like mobile phase composition were slightly altered nih.gov.

Should analytical methods for this compound be developed, they would need to undergo a similarly rigorous validation process to establish their performance characteristics, as summarized in the table below.

| Validation Parameter | Description | Representative Data for Thymol Methods |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 over a defined concentration range (e.g., 10-2000 ng/band for HPTLC) nih.govijpsr.com. |

| Sensitivity (LOD & LOQ) | The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ). | LOD: 10.31 ng/band; LOQ: 30.93 ng/band (HPTLC) nih.govmdpi.com. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean recovery values typically between 98% and 102% ijpsr.com. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) is typically less than 2% ijpsr.com. |

| Robustness | A measure of the method's capacity to remain unaffected by small variations in parameters. | Low %CV (e.g., 0.66–0.76%) under varied conditions nih.gov. |

Mechanistic Investigations of Biological Activities of Thymol Isobutyrate and Its Derivatives Non Human and in Vitro Focus

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial efficacy of thymol (B1683141) isobutyrate and its parent compound, thymol, is attributed to multiple mechanisms that target essential microbial cellular processes and structures.

Membrane Disruption and Permeability Alterations

A primary mechanism by which thymol and its derivatives exert antimicrobial action is through the disruption of microbial cell membranes benchchem.comnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgmdpi.comcellphysiolbiochem.commdpi.com. These compounds integrate into the lipid bilayer of the cell membrane, altering its fluidity, morphology, and surface elasticity researchgate.net. This interaction leads to increased membrane permeability, causing the leakage of vital intracellular components such as macromolecules, nucleotides, proteins, and ions, ultimately resulting in cell lysis and death nih.govnih.govfrontiersin.org. Studies have indicated that thymol can induce membrane potential depolarization in bacteria like Staphylococcus aureus, leading to cell death nih.gov. Furthermore, thymol has been shown to cause cell membrane damage, disrupt cellular homeostasis, and interfere with membrane transport processes nih.govfrontiersin.org. In fungal pathogens such as Candida albicans, combined treatments involving thymol have demonstrated significant membrane disruption cellphysiolbiochem.com.

Inhibition of Biofilm Formation in Microbial Systems

Thymol and its derivatives are effective in inhibiting the formation and development of microbial biofilms, which are critical for bacterial persistence and resistance nih.govmdpi.commdpi.comnih.govnih.govumsha.ac.irresearchcommons.org. Research indicates that thymol can interfere with key components of biofilm matrix, such as polysaccharide intracellular adhesin (PIA) and extracellular DNA (eDNA), thereby preventing biofilm establishment in bacteria like Staphylococcus aureus nih.govnih.gov. Studies have shown that thymol can significantly reduce biofilm formation in Escherichia coli, decreasing it by over 50% in tested isolates umsha.ac.ir. In Pseudomonas aeruginosa, thymol has demonstrated a notable decrease in biofilm formation capability researchcommons.org. Additionally, thymol has proven effective in reducing bacterial adhesion, biofilm formation, hydrolytic activity, and the extracellular matrix of biofilms produced by antibiotic-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) mdpi.com. Thymol has also been observed to eradicate pre-formed mature biofilms on various surfaces mdpi.comnih.gov.

Nucleic Acid and Protein Synthesis Interference

Thymol can also interfere with fundamental microbial cellular processes, including nucleic acid and protein synthesis, thereby inhibiting microbial growth and viability nih.govfrontiersin.org. Studies have reported that thymol can disrupt bacterial metabolic pathways such as nucleotide biosynthesis and DNA repair mechanisms nih.gov. It has also been shown to interfere with DNA replication, repair, and transcription in bacteria like Streptococcus iniae frontiersin.org. Furthermore, thymol has been observed to induce DNA damage through intercalation, contributing to its cell death-inducing effects nih.gov.

Modulation of Efflux Pump Systems in Microorganisms

Efflux pumps are a significant mechanism of multidrug resistance in bacteria, and thymol has shown potential in modulating these systems nih.govcellphysiolbiochem.comresearchgate.netnih.govnih.govmdpi.com. Thymol and its isomer carvacrol (B1668589) have demonstrated the ability to inhibit the activity of efflux pumps in various bacteria, including Staphylococcus aureus, in a concentration-dependent manner nih.govnih.gov. Specifically, thymol has been shown to reduce the minimum inhibitory concentration (MIC) of antibiotics such as Norfloxacin and ethidium (B1194527) bromide in S. aureus strains that overexpress the NorA efflux pump, suggesting its role as an efflux pump inhibitor (EPI) nih.gov. This action may help re-sensitize bacteria to antibiotics, offering a strategy to combat antibiotic resistance researchgate.netmdpi.com. In antifungal contexts, thymol has also been shown to inhibit efflux pumps in Candida albicans, contributing to synergistic antifungal activity cellphysiolbiochem.com.

Molecular Mechanisms of Antioxidant Efficacy

Thymol and its derivatives possess significant antioxidant properties, primarily attributed to their ability to scavenge free radicals and bolster endogenous antioxidant defenses.

Free Radical Scavenging Pathways

Thymol exhibits potent antioxidant activity through direct free radical scavenging and by enhancing the body's natural antioxidant systems benchchem.comnih.govunivook.commdpi.combrieflands.com. The phenolic hydroxyl group present in thymol's structure is key to its ability to neutralize free radicals directly mdpi.com. It effectively scavenges various reactive oxygen species (ROS), including DPPH radicals, superoxide (B77818) anions, and hydroxyl radicals nih.govunivook.commdpi.combrieflands.com. Quantitative analyses have demonstrated thymol's strong DPPH radical scavenging capacity, with an IC50 value of 0.538±0.02 μg/ml brieflands.com. Beyond direct scavenging, thymol also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase benchchem.comnih.govunivook.com. Additionally, it can chelate transition metal ions, which are known catalysts for oxidative reactions univook.com. Thymol also activates the Nrf2 signaling pathway, which promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), further contributing to its protective effects against oxidative stress mdpi.com.

Data Tables

Table 1: Antimicrobial Activity of Thymol

| Microorganism | Activity Measured | Value | Reference |

| S. typhimurium | Minimum Inhibitory Concentration (MIC) | 0.15 mg/mL | nih.gov |

| E. coli | Minimum Inhibitory Concentration (MIC) | 0.18 mg/mL | nih.gov |

| S. aureus | Minimum Inhibitory Concentration (MIC) | 0.31 mg/mL | nih.gov |

| S. iniae | Minimum Inhibitory Concentration (MIC) | 128 µg/mL | nih.govfrontiersin.org |

| S. iniae | Minimum Bactericidal Concentration (MBC) | 256 µg/mL | nih.govfrontiersin.org |

| Methicillin-resistant S. aureus (MRSA) | Biofilm Inhibition (at 100 μg/ml) | 88% | frontiersin.org |

| Escherichia coli | Biofilm Inhibition | >50% | umsha.ac.ir |

Table 2: Antioxidant Activity of Thymol

| Assay Method | Measured Parameter | Value | Reference |

| DPPH Radical Scavenging | IC50 | 0.538±0.02 μg/ml | brieflands.com |

| Phenolic Compounds | Total Phenol | 0.36±0.06 mg | brieflands.com |

| Hydrogen Peroxide Sweeper | IC50 | 0.39±0.09 μg/ml | brieflands.com |

In Vitro and Non Human in Vivo Biological Activity Profiles

Effects on Rumen Fermentation and Microbial Communities (in in vitro Ruminant Models)

Impact on Methane Production

Computational and Theoretical Studies

In Silico Predictions of Pharmacokinetic and Toxicological Properties

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of a compound is crucial for assessing its potential as a therapeutic agent and for ensuring its safety. Various computational tools and methodologies are employed for these predictions. Platforms such as admetSAR3.0 nih.gov and ADMET-AI valencelabs.com offer comprehensive capabilities for evaluating a wide array of ADMET endpoints. These tools utilize machine learning models and large databases of experimental data to predict properties like solubility, permeability, metabolic stability, and potential toxicity. For Thymol (B1683141) isobutyrate, such analyses would typically involve predicting parameters like its octanol-water partition coefficient (LogP), polar surface area (PSA), and potential interactions with metabolic enzymes or toxicity targets. These predictions help in understanding how the compound might behave in a biological system and identify potential liabilities early in the research process.

| Predicted Physicochemical Property | Value/Description | Source/Methodology |

| Molecular Weight | 220.31 g/mol | Computed scielo.brsemanticscholar.orgscielo.brresearchgate.netcore.ac.ukdntb.gov.uax-mol.comrasayanjournal.co.in |

| Molecular Formula | C₁₄H₂₀O₂ | Computed scielo.brscielo.brresearchgate.netcore.ac.ukdntb.gov.uax-mol.com |

| Polar Surface Area (PSA) | 26.3 Ų | Computed scielo.br |

| LogP (Octanol-Water Partition Coefficient) | Varies by prediction method | General ADMET prediction tools nih.govvalencelabs.com |

| Water Solubility (LogS) | Varies by prediction method | General ADMET prediction tools nih.govvalencelabs.com |

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. This method is instrumental in understanding how Thymol isobutyrate might interact with biological targets such as enzymes or receptors. Studies on thymol derivatives have employed molecular docking to elucidate their binding mechanisms. For instance, a thymol derivative was computationally analyzed for its interaction with the COX-2 enzyme, with the docked pose showing similarity to known COX-2 inhibitors scielo.br. Similarly, computational analyses have indicated that thymol itself can interact effectively with efflux pump proteins like Rv1258c and Rv0194, showing significant binding affinity nih.gov. Software such as Sybyl® X scielo.br and AutoDock Vina rasayanjournal.co.inresearchgate.net are commonly used for these analyses, predicting binding scores and identifying key amino acid residues involved in the interaction.

| Computational Method | Application in this compound Research | Key Software/Tools | Representative Findings (related compounds) |

| Molecular Docking | Predicting binding affinity to biological targets (e.g., enzymes, receptors) | Sybyl® X, AutoDock Vina scielo.brrasayanjournal.co.inresearchgate.net | Interaction with COX-2, efflux pumps scielo.brnih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Interactions and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, stability, and reactivity of chemical compounds. These methods provide a fundamental understanding of molecular behavior. For thymol derivatives, DFT calculations have been utilized to determine absolute configurations of chiral centers and to analyze conformational spaces. For example, studies have used DFT in conjunction with vibrational circular dichroism (VCD) spectroscopy to establish the absolute configuration of epoxythymol derivatives semanticscholar.orgmdpi.comnih.gov. Furthermore, DFT calculations at levels such as B3LYP and MP2 have been employed to explore the conformational landscape and energy barriers of thymol itself, providing insights into its molecular stability and rotamerization processes uc.pt. These calculations are essential for understanding how molecular structure influences properties and interactions.

| Computational Method | Application in this compound Research | Key Levels of Theory | Representative Findings (related compounds) |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, conformational analysis, absolute configuration determination | B3LYP, MP2 uc.pt | Conformational analysis of thymol, absolute configuration of epoxythymols semanticscholar.orgmdpi.comnih.govuc.pt |

Structure-Activity Relationship (SAR) Modeling for Biological Efficacy

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling aim to establish a correlation between the chemical structure of a compound and its biological activity. By identifying key structural features that influence efficacy, these models can guide the design of new, more potent analogs. For thymol derivatives, SAR studies have been proposed to evaluate their antimicrobial efficacy benchchem.comresearchgate.net. QSAR models have been developed for related compounds, using statistical methods like Genetic Algorithm-MultiLinear Regression (GA-MLR) to identify descriptors that govern anti-proliferative activity. Such models typically yield statistical parameters like R² (coefficient of determination) and Q² (cross-validated correlation coefficient) to assess their predictive power mdpi.com. These studies are crucial for optimizing lead compounds and understanding the molecular basis of their biological effects.

| Modeling Approach | Purpose | Key Statistical Metrics | Example Descriptors Used (general) |

| SAR/QSAR Modeling | Correlating chemical structure with biological activity (e.g., antimicrobial, anti-proliferative) | R², Q² mdpi.com | Molecular descriptors (e.g., LogP, PSA, electronic parameters, topological indices) |

Academic and Research Applications

Development of Research Probes and Tools for Biological Pathway Investigations

While not conventionally classified as a specific "research probe" in the sense of fluorescent markers, thymol (B1683141) isobutyrate's influence on cellular mechanisms provides insights into biological pathways. Studies on thymol and its derivatives suggest interactions with key signaling cascades. For instance, research indicates that thymol can modulate pathways such as PI3K/AKT and ERK, which are crucial for cell proliferation and apoptosis benchchem.com. Furthermore, thymol has been shown to activate the Nrf2-ARE signaling pathway, playing a role in cellular defense against oxidative stress and potentially intervening in conditions like hepatic steatosis x-mol.com. These findings highlight the compound's utility in understanding cellular responses and metabolic regulation, contributing to the development of tools for investigating complex biological processes.

Potential in Agricultural and Veterinary Science

The inherent antimicrobial, antioxidant, and anti-inflammatory properties of thymol isobutyrate position it as a valuable compound in agricultural and veterinary applications, offering natural alternatives to synthetic agents.

This compound, along with thymol itself, demonstrates potential as a natural preservative in food systems, particularly for non-human applications such as animal feed or meat products intended for animal consumption. Its antimicrobial and antioxidant capabilities help in maintaining product quality by inhibiting microbial growth and preventing lipid oxidation benchchem.commdpi.comthermofisher.comnih.gov. Studies on salami, for example, have shown that treatment with such compounds can lead to reduced color degradation and lipid oxidation during storage benchchem.com. This suggests its utility in extending the shelf-life and preserving the quality of animal-derived food products.

This compound and related thymol derivatives have shown significant promise as biopesticides and fungicides for protecting plant health and improving soil conditions. Research has evaluated their efficacy against plant pathogenic fungi, notably Rhizoctonia solani, a common cause of damping-off disease in seedlings scirp.orgscirp.orgresearchgate.net. In greenhouse bioassays, this compound demonstrated notable efficacy in suppressing damping-off, contributing to higher seedling emergence rates in infested soil scirp.org. For instance, in one study, this compound resulted in 97.87% seedling emergence when used as a soil amendment against Rhizoctonia solani, comparable to the efficacy of commercial fungicides scirp.org. Thymol itself is also recognized for its rapid degradation in the environment, making it an environmentally friendly option for soil fumigation and pest control without leaving persistent residues wikipedia.orgresearchgate.net.

Table 1: Antifungal Activity of Thymol Derivatives Against Rhizoctonia solani

| Treatment | Minimum Inhibitory Concentration (MIC) | % Inhibition (at specific concentration) | Seedling Emergence (%) in infested soil (0.3% application) |

| This compound | 0.750% | 54.12% (at 0.3% soil fumigation) | 97.87% |

| Thymol acetate (B1210297) | Not specified | 100% (at 0.075% soil treatment) | 100% |

| Thymol | Not specified | 58.25% (at 0.3% soil fumigation) | 100% |

| Thymol butyrate (B1204436) | Not specified | 97.00% (at 0.75% concentration) | 95.81% |

| Thymol benzoate (B1203000) | Not specified | 59.17% (at 0.75% concentration) | 47.87% |

Data compiled from sources scirp.org, scirp.org, researchgate.net. Note: Specific concentrations for percentage inhibition may vary across studies.

This compound, and thymol more broadly, are being investigated as beneficial feed additives for livestock. Studies suggest that these compounds can enhance growth performance, improve nutrient digestibility, and bolster the immune response in various animal species, including poultry and fur animals like blue foxes benchchem.comfrontiersin.orgresearchgate.net. Supplementation with thymol in the diet of blue foxes has been linked to increased weight gain and improved feed conversion ratios benchchem.comfrontiersin.org. For example, a trial involving blue foxes showed that dietary supplementation with 200 mg/kg of thymol resulted in statistically significant increases in weight gain and better feed conversion compared to control groups benchchem.com. Furthermore, thymol can positively influence gut microbiota and increase the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus, contributing to improved gut health frontiersin.org. These findings position thymol-based compounds as viable alternatives to antibiotics in animal husbandry, promoting health and productivity without the associated risks of antibiotic resistance.

Table 2: Effect of Thymol Supplementation on Growth Performance in Blue Foxes

| Treatment Group | Thymol Dosage (mg/kg) | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Final Weight (FW) |

| Control | 0 | Baseline | Baseline | Baseline |

| Thymol Supplemented | 200 | Increased | Improved | Increased |

| Thymol Supplemented | 300 | Increased | Improved | Increased |

Data synthesized from sources benchchem.com, frontiersin.org. Specific quantitative values for ADG, FCR, and FW are not consistently provided across studies but the trend indicates improvement.

Advancements in Delivery Systems and Formulation Sciences

To optimize the efficacy and stability of this compound and related compounds in various applications, advancements in delivery systems, particularly encapsulation technologies, are being explored.

Encapsulation of thymol and its derivatives into micro- and nanoparticles offers a method for controlled release, enhancing their bioavailability and prolonging their action in non-human systems. For instance, thymol has been successfully loaded into microparticles prepared from cellulose (B213188) derivatives like hydroxypropyl methyl cellulose (HPMC) and ethyl cellulose (EC) using emulsion solvent evaporation methods nih.govnih.gov. These microparticles have demonstrated potential for slow release in ruminants, which could improve rumen fermentation parameters nih.govnih.gov. Similarly, thymol-loaded alginate microparticles incorporated into chitosan-gelatin films have been developed for controlled drug delivery, exhibiting high encapsulation efficiency and sustained release kinetics researchgate.net. Nanoparticle-based delivery systems are also being investigated to protect bioactive substances from degradation in the gastrointestinal tract and ensure their targeted release openveterinaryjournal.comfrontiersin.org. These formulation strategies are critical for maximizing the therapeutic and agricultural benefits of this compound by ensuring its effective delivery and sustained action.

List of Compounds Mentioned:

this compound

Thymol

Butylated hydroxytoluene (BHT)

Menthol

Eugenol

Isobutyric acid

Isobutyric anhydride (B1165640)

Propionic acid

Acetic acid

Sodium propionate (B1217596)

Nystatin

Copper sulfate (B86663)

Citric acid

Sorbic acid

Vanillin

Citronellal

Camphor

1,8-cineole

α-terpineol

α-pinene

Geraniol

Citronellol

Citral

Linalool

Methyl chavicol

Pulegone

Limonene

C-pinene

b-pinene

Isoalantolactone

9-isobutyryloxythis compound

9-(2-methybutyryloxy)-thymol isobutyrate

10-isobutyryloxy-8,9-epoxythis compound

10-isobutyryloxy-6-methoxy-8,9-epoxy-thymol isobutyrate

Thymol acetate

Thymol butyrate

Thymol benzoate

Thymol methyl ether

Thymol benzyl (B1604629) ether

Future Research Directions and Unexplored Avenues

Further Exploration of Novel Derivatives and Their Unique Activities

While several thymol (B1683141) derivatives have been synthesized and evaluated for their biological activities, the vast chemical space surrounding thymol isobutyrate remains largely uncharted. Future research should focus on the synthesis of novel derivatives by modifying different parts of the this compound molecule, such as the ester linkage, the isopropyl group, or the methyl group on the aromatic ring. Structure-activity relationship (SAR) studies are crucial to understand how specific structural modifications influence bioactivity tandfonline.comunimi.itimist.mascirp.orgresearchgate.netresearchgate.net. For instance, studies on other thymol derivatives have shown that modifications to the hydroxyl group can lead to enhanced or altered activities, with some ether derivatives exhibiting superior antifungal potency over esters unimi.itscirp.org. Investigating derivatives with different ester chains or incorporating heterocyclic moieties could yield compounds with improved antimicrobial, anti-inflammatory, or antiparasitic properties tandfonline.comnih.govtandfonline.comnih.govresearchgate.net. For example, epoxidized derivatives have shown potent antiprotozoal activity nih.gov, suggesting that similar modifications could be explored for this compound.

Deeper Mechanistic Studies at the Molecular and Cellular Level in Non-Human Systems

The precise molecular and cellular mechanisms underlying the observed biological activities of this compound, particularly in non-human systems, require more in-depth investigation. While it is known that this compound disrupts microbial cell membranes biosynth.com and some derivatives activate autophagy and apoptosis-like processes in protozoan parasites nih.gov, a comprehensive understanding is lacking. Future research should employ advanced molecular and cellular techniques to elucidate its interactions with specific cellular targets, enzymes, and signaling pathways. Studies could focus on identifying the exact proteins or enzymes inhibited by this compound, mapping its effects on cellular signaling cascades (e.g., MAPK, NF-κB pathways involved in inflammation bohrium.com), and understanding its impact on membrane integrity and function at a molecular level. Such investigations are vital for rational drug design and for predicting its efficacy and potential applications in various biological contexts.

Integration of Multi-Omics Approaches in Biological Activity Studies

The application of multi-omics approaches, such as transcriptomics, proteomics, and metabolomics, offers a powerful strategy to unravel the complex biological effects of this compound. By analyzing global changes in gene expression, protein profiles, and metabolic pathways in response to this compound exposure in non-human model systems, researchers can gain a holistic understanding of its mode of action technologynetworks.com. For instance, transcriptomic studies could identify genes upregulated or downregulated by this compound, revealing its influence on cellular processes. Proteomic analyses could pinpoint specific protein targets or pathways affected, while metabolomic studies could reveal alterations in metabolic flux. Integrating these datasets could provide a comprehensive systems-level view of this compound's biological impact, paving the way for identifying novel therapeutic targets and understanding its efficacy in complex biological systems.

Development of Advanced Analytical Platforms for Complex Matrices

Accurate and sensitive detection and quantification of this compound are crucial for its study in various complex matrices, including natural product extracts, environmental samples, and biological fluids. While techniques like GC-MS and HPLC are established methods biocrick.comben-erikvanwyk.comcellmolbiol.orgmdpi.com, the development of more advanced analytical platforms is warranted. Future research could focus on hyphenated techniques (e.g., LC-MS/MS, GC-HRMS) for enhanced sensitivity and specificity, enabling the detection of this compound at trace levels waters.commdpi.comnih.govamazon.com. The development of rapid, portable, and cost-effective analytical tools, such as biosensors or specialized chromatographic methods, could also facilitate field monitoring and quality control. Furthermore, exploring techniques like ion mobility spectrometry (IMS) or advanced NMR methods could provide deeper structural insights and aid in the characterization of this compound and its metabolites in complex mixtures.

Environmental Fate and Degradation Studies in Various Ecosystems

Understanding the environmental fate and degradation pathways of this compound is essential for assessing its ecological impact and ensuring its sustainable use. Research into the persistence, transformation, and breakdown products of this compound in different environmental compartments (soil, water, air) is needed nih.govacs.orgresearchgate.netnih.gov. Studies could investigate its susceptibility to microbial degradation, photodegradation, and hydrolysis under various environmental conditions. Identifying the specific enzymes and microorganisms involved in its biodegradation, as well as characterizing its degradation products, will provide critical data for environmental risk assessments. Investigating its potential for bioaccumulation or its impact on non-target organisms is also an important area for future exploration.

Sustainable Production and Green Chemistry Approaches for Synthesis

The synthesis of this compound and its derivatives can be optimized through the application of green chemistry principles. Current synthesis methods, often involving acid catalysis or esterification with acid chlorides, can be improved to enhance sustainability tandfonline.combiocrick.comacs.orglabmanager.comresearchgate.net. Future research should explore enzymatic synthesis routes, which offer high selectivity, milder reaction conditions, and reduced waste generation researchgate.neteurekaselect.com. The use of biocatalysts, such as lipases, for esterification reactions is a promising avenue researchgate.neteurekaselect.com. Furthermore, developing catalytic systems that utilize renewable feedstocks, minimize solvent use, and improve atom economy aligns with green chemistry principles acs.orglabmanager.com. Research into continuous flow synthesis or microwave-assisted synthesis could also lead to more efficient and environmentally friendly production methods. Exploring solid-state fermentation or plant cell culture techniques for the production of this compound could also offer sustainable alternatives.

Investigation of Synergistic Effects with Other Bioactive Compounds in Non-Human Models

The potential for synergistic interactions between this compound and other bioactive compounds warrants further investigation, particularly in non-human models relevant to agriculture, veterinary medicine, or environmental management. While synergistic effects have been noted for thymol and carvacrol (B1668589) mixtures in various contexts bohrium.commdpi.comresearchgate.net, specific studies involving this compound are less common. Future research could explore combinations of this compound with established antimicrobials, pesticides, or other natural products to enhance efficacy, broaden the spectrum of activity, or overcome resistance mechanisms. For example, studies on thymol derivatives have shown synergistic effects with antibiotics like vancomycin (B549263) against bacteria nih.gov. Investigating such combinations against plant pathogens, insect pests, or other biological targets could lead to the development of more potent and sustainable control agents.

Compound List:

this compound

Thymol

Carvacrol

Thymol acetate (B1210297)

Thymol propionate (B1217596)

Thymol butyrate (B1204436)

Thymol benzoate (B1203000)

10-isobutyryloxy-8,9-epoxy-thymol isobutyrate

10-isobutyryloxy-6-methoxy-8,9-epoxy-thymol isobutyrate

(8S)-8,9-epoxy-6-hydroxy-l0-benzoyloxy-7-oxothis compound

Thymol anysoate

Thymol picolinate (B1231196)

Aryl-azo-thymol derivatives (e.g., 4a, 4b, 4c, 4g, 4i, 4j, 4k)

Isothymol

8,9-dehydrothis compound

Isothymyl valerate (B167501)

Thymyl valerate

8,9-dehydroisothis compound

10-isobutyryloxy-8,9-dehydrothis compound

10-acetoxy-8,9-epoxythis compound

Neryl isobutyrate

Para-cymene

Eugenol

Isoeugenol

Vancomycin

Gentamicin

Cisplatin

Ascorbic acid

Emetine

Metronidazole

Quercetin

Maltol isobutyrate

Phthalates

2-ethylhexanol

Protocatechuate

Catechol

cis,cis-muconic acid

Eugenol

Isoeugenol

Carvone

Anethole

Estragole

Myristicin

Apiol

2,5-dimethoxy-p-cymene (B3047890)

2,6-diisopropylanisole (B3050883)

Thymol methyl ether

p-methoxyheptanophenone (B1584437)

α-isocomene

3-t-butyl-1,2-dimethoxybenzene

Tetradecane

Non-3-en-2-one

trans-cyclopropaneoctanoic-2-[(2-pentylcyclopropyl)-methyl-ester

Diethyl phthalate (B1215562)

Trichostatin A

Surugamide

Parkamycins A and B

Emetine

Metronidazole

Quercetin

Chlorogenic acid

3,5-dicaffeoylquinic acid

1,5-dicaffeoylquinic acid

Inulavosin

Tyrosinase

Tyrp1

Atrazine

Pentachlorophenol (PCP)

Trinitrotoluene (TNT)

TrichloroethyleneTyrp1

Atrazine

Pentachlorophenol (PCP)

Trinitrotoluene (TNT)

Trichloroethylene

Q & A

Q. What are the established methods for synthesizing and purifying thymol isobutyrate, and how can researchers ensure reproducibility?

this compound is synthesized via esterification of thymol with isobutyric acid or its anhydride, typically catalyzed by acid (e.g., H₂SO₄) or enzymes. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional distillation. To ensure reproducibility, researchers should:

- Document reaction conditions (temperature, stoichiometry, catalyst concentration) rigorously .

- Validate purity using HPLC or GC-MS, comparing retention times with standards from authoritative databases like NIST .

- Provide spectral data (¹H/¹³C NMR, IR) in supplementary materials for cross-verification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

- NMR spectroscopy : DEPT-135 and DEPT-90 experiments to assign carbons (e.g., distinguishing ester carbonyls from aromatic signals) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₄H₂₀O₂, MW 220.31) .

- IR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1260 cm⁻¹ (C-O stretch). Conflicting data may arise from impurities or solvent artifacts. Resolve by:

- Repeating analyses under controlled conditions (dry solvents, inert atmosphere).

- Cross-referencing with published spectra in peer-reviewed journals or NIST .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the antimicrobial efficacy of this compound derivatives?

- Comparative bioassays : Synthesize analogs (e.g., thymol acetate, thymol benzoate) and test against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) using broth microdilution (MIC determination) .

- Molecular modeling : Use docking simulations to assess interactions with bacterial membrane proteins (e.g., penicillin-binding proteins) .

- Functional group analysis : Replace the isobutyrate moiety with bulkier esters to study steric effects on activity .

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound?

Discrepancies may stem from variations in:

- Compound purity : Validate via HPLC (≥98% purity) and quantify degradation products .

- Assay conditions : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) across replicates .

- Control groups : Include positive controls (e.g., ampicillin) and vehicle controls (e.g., DMSO) to normalize results .

Q. What mechanistic approaches are recommended to elucidate this compound’s mode of action against bacterial pathogens?

- Membrane integrity assays : Use SYTOX Green uptake to detect pore formation .

- Transcriptomic profiling : RNA-seq to identify downregulated genes in treated S. aureus (e.g., cell wall biosynthesis pathways) .

- Enzymatic inhibition : Test effects on bacterial ATPases or efflux pumps via fluorometric assays .

Q. How should researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-dependent hydrolysis : Expose to buffers (pH 2–9) and quantify thymol release over time .

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis spectroscopy .

Methodological Frameworks

Q. What statistical and reporting standards are critical for publishing this compound research?

- Data normalization : Express bioactivity as mean ± SEM (n ≥ 3) with ANOVA for significance testing .

- Compliance with IUPAC guidelines : Use systematic nomenclature (e.g., 5-methyl-2-(1-methylethenyl)phenyl 2-methylpropanoate) in manuscripts .

- Ethical reporting : Disclose conflicts of interest and adhere to journal-specific protocols for spectral/data submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.